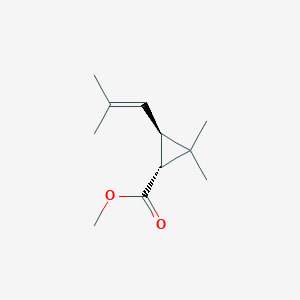

Methyl trans-chrysanthemate

Description

Contextual Significance in Academic Organic Chemistry

The academic importance of methyl trans-chrysanthemate stems from its structural connection to natural pyrethrins (B594832), which are esters of chrysanthemic acid found in pyrethrum flowers. drugfuture.com The structure of chrysanthemic acid contains a cyclopropane (B1198618) ring with two chiral centers, leading to four possible stereoisomers. Research has shown that the biological activity of pyrethroid insecticides is highly dependent on their stereochemistry, with the ester of the (+)-trans isomer of chrysanthemic acid generally exhibiting the highest insecticidal potency. acs.org This stereochemical dependency makes the synthesis of specific isomers, like methyl (+)-trans-chrysanthemate, a significant challenge and a rich area for academic exploration in asymmetric synthesis and catalysis. Its role as a key building block for a multitude of commercial insecticides, including allethrin, permethrin, and deltamethrin (B41696), further cements its significance. chemicalbook.comjst.go.jp

Overview of Historical Synthetic Challenges

The journey to efficiently synthesize this compound has been marked by significant chemical hurdles. The first synthesis of its parent acid, chrysanthemic acid, was reported by Staudinger and involved the cyclopropanation of 2,5-dimethyl-2,4-hexadiene (B125384) with ethyl diazoacetate using a copper catalyst. hebmu.edu.cnarkat-usa.org This pioneering work, however, produced a racemic mixture of cis and trans isomers in a very low yield of just 8%. hebmu.edu.cn

For decades, the primary challenges for organic chemists were:

Low Stereoselectivity: Early synthetic methods yielded mixtures of all four stereoisomers, requiring difficult and often inefficient separation processes to isolate the desired active (+)-trans isomer. arkat-usa.orgchemistryviews.org

Low Yields: The initial synthetic routes were often inefficient, making large-scale production economically challenging. hebmu.edu.cn

Recycling of Undesired Isomers: Developing strategies to separate and convert the less active or inactive isomers into the desired active form became a crucial aspect of industrial processes. arkat-usa.org

These challenges spurred extensive research into stereoselective and asymmetric synthesis, fundamentally contributing to the broader field of organic chemistry.

Scope of Current Research Focus

Modern research on this compound is concentrated on refining synthetic methodologies to be more efficient, cost-effective, and environmentally benign. Key areas of focus include:

Asymmetric Catalysis: A major thrust of current research is the development of advanced catalysts for the asymmetric cyclopropanation reaction. Copper complexes with chiral ligands, such as salicylaldimine, have shown great promise, achieving high chemical yields and excellent enantioselectivity. acs.orgnih.gov

Understanding Reaction Mechanisms: Sophisticated computational methods, like density functional theory (DFT), are being employed to study the reaction pathways and the mechanisms of asymmetric induction at a molecular level. nih.gov This understanding allows for the rational design of more effective catalysts.

Biocatalysis: The use of enzymes, particularly lipases, for the kinetic resolution of racemic esters of chrysanthemic acid is an area of active investigation. researchgate.net Enzymes like Pig Liver Esterase (PLE) can selectively hydrolyze one enantiomer, providing a pathway to optically active chrysanthemic acid and its esters. researchgate.net

The collective goal of this research is to produce methyl (+)-trans-chrysanthemate and related pyrethroid precursors with near-perfect stereochemical control, in high yields, and through sustainable chemical processes.

Data Tables

Table 1: Physicochemical Properties of Chrysanthemic Acid Isomers

| Property | (+)-trans-Chrysanthemic Acid | (-)-trans-Chrysanthemic Acid | (±)-trans-Chrysanthemic Acid |

| Molecular Formula | C₁₀H₁₆O₂ | C₁₀H₁₆O₂ | C₁₀H₁₆O₂ |

| Molecular Weight | 168.23 g/mol | 168.23 g/mol | 168.23 g/mol |

| Melting Point | 17-21°C | 17-21°C | 54°C |

| Optical Rotation [α]D | +14.16° | -14.01° | Not Applicable |

| Data sourced from Merck Index. drugfuture.com |

Table 2: Comparison of Catalysts in Asymmetric Cyclopropanation

| Catalyst System | Diene | Diazo Compound | Yield | Enantiomeric Excess (ee) |

| Copper Salicylaldimine Complex | 2,5-dimethyl-2,4-hexadiene | tert-butyl diazoacetate | High | High |

| Copper Schiff base complex with Lewis acid | 2,5-dimethyl-2,4-hexadiene | tert-butyl diazoacetate | 90% | 91% |

| Data from a study on copper-catalyzed asymmetric synthesis. acs.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

27335-32-6 |

|---|---|

Molecular Formula |

C11H18O2 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C11H18O2/c1-7(2)6-8-9(10(12)13-5)11(8,3)4/h6,8-9H,1-5H3/t8-,9+/m1/s1 |

InChI Key |

ITNHSNMLIFFVQC-BDAKNGLRSA-N |

Isomeric SMILES |

CC(=C[C@@H]1[C@H](C1(C)C)C(=O)OC)C |

Canonical SMILES |

CC(=CC1C(C1(C)C)C(=O)OC)C |

Origin of Product |

United States |

Stereoselective and Enantioselective Synthetic Methodologies

Cyclopropanation Strategies

Copper-Catalyzed Asymmetric Cyclopropanation

Copper-catalyzed asymmetric cyclopropanation stands as a cornerstone in the stereoselective synthesis of cyclopropane (B1198618) derivatives. This method involves the reaction of a diazo compound with an olefin, catalyzed by a chiral copper complex, to yield the corresponding cyclopropane with high levels of stereocontrol.

The reaction between methyl diazoacetate and a suitable diene, such as 2,5-dimethyl-2,4-hexadiene (B125384), is a well-established route for the synthesis of the chrysanthemate skeleton. nih.gov In this process, the copper catalyst facilitates the decomposition of methyl diazoacetate to generate a copper carbene intermediate. This reactive species then undergoes a cycloaddition reaction with the diene to form the cyclopropane ring. The choice of diene is critical, as its structure dictates the substituents on the resulting cyclopropane ring. The use of 2,5-dimethyl-2,4-hexadiene directly leads to the chrysanthemate structure. The efficiency and stereoselectivity of this reaction are highly dependent on the nature of the chiral ligand coordinated to the copper center. nih.gov

A significant breakthrough in the enantioselective synthesis of chrysanthemates was the development of chiral salicylaldimine copper(I) complexes, famously known as Aratani catalysts. nih.gov These catalysts are typically prepared from a chiral amine, a salicylaldehyde (B1680747) derivative, and a copper(I) source. The chirality of the amine is transferred to the ligand, which in turn creates a chiral environment around the copper center. This chirality is then imprinted on the cyclopropane product during the catalytic cycle. The Aratani catalyst has proven to be highly effective in inducing high levels of enantioselectivity in the cyclopropanation of 2,5-dimethyl-2,4-hexadiene with methyl diazoacetate. nih.gov

The diastereoselectivity and enantioselectivity of the copper-catalyzed cyclopropanation are intricately controlled by the structure of the chiral ligand and its interaction with the substrates. nih.gov In the case of the Aratani catalyst, the C1-symmetric salicylaldimine ligand creates a well-defined chiral pocket around the copper atom. nih.gov

The proposed mechanism for asymmetric induction involves the formation of a chiral copper carbene intermediate. The steric and electronic properties of the salicylaldimine ligand dictate the orientation of the approaching diene. The reaction pathway leading to the desired (+)-trans-(1R,3R)-chrysanthemic acid methyl ester is favored due to minimized steric interactions between the diene and the bulky substituents on the chiral ligand. nih.gov Computational studies have further elucidated that intramolecular hydrogen bonding within the carbene complex plays a crucial role in transmitting the chirality information from the ligand to the reacting species. nih.gov This intricate interplay of steric and electronic factors allows for precise control over the stereochemical outcome of the reaction, leading to high yields of the desired trans-isomer with excellent enantiomeric excess.

| Catalyst System | Diene | Diazo Compound | trans/cis Ratio | Enantiomeric Excess (ee) of trans-product |

| Copper(I)-Bisoxazoline Complex | 2,5-Dimethyl-2,4-hexadiene | tert-Butyl diazoacetate | 87/13 | 96% |

| Chiral Salicylaldimine Cu(I) Complex (Aratani Catalyst) | 2,5-Dimethyl-2,4-hexadiene | Methyl diazoacetate | High trans selectivity | High ee reported |

Sulfur Ylide-Mediated Cyclopropanation

An alternative and powerful strategy for the synthesis of cyclopropanes is the use of sulfur ylides, most notably in the Corey-Chaykovsky reaction. This methodology involves the reaction of a stabilized or semi-stabilized sulfur ylide with an electron-deficient alkene, such as an α,β-unsaturated ester, to afford the corresponding cyclopropane derivative.

The synthesis of methyl trans-chrysanthemate can be achieved through the reaction of a suitable sulfur ylide with an appropriate α,β-unsaturated ester. While the specific reaction with methyl 5-methyl-trans-2,4-hexadienoate is a logical synthetic route, detailed research findings on this exact substrate are not extensively documented in readily available literature. However, the general mechanism can be understood from studies on closely related conjugated systems. For instance, the reaction of diphenylsulfonium isopropylide with methyl trans-2,4-hexadienoate has been shown to yield cyclopropane products resulting from the addition of the ylide across the double bonds.

The generally accepted mechanism for the cyclopropanation of α,β-unsaturated esters with a sulfur ylide, such as dimethylsulfoxonium methylide, involves a conjugate addition (1,4-addition) of the ylide to the Michael acceptor. This initial nucleophilic attack forms a betaine (B1666868) intermediate. Subsequent intramolecular nucleophilic attack of the enolate on the carbon bearing the sulfonium (B1226848) group, with the concomitant departure of the sulfur-containing leaving group (e.g., dimethyl sulfoxide), leads to the formation of the cyclopropane ring. The stereochemistry of the final product is influenced by the thermodynamics of the intermediate betaine, often favoring the formation of the more stable trans-substituted cyclopropane.

| Reactants | Ylide | Product | Key Mechanistic Step |

| α,β-Unsaturated Ester | Dimethylsulfoxonium methylide | Cyclopropyl (B3062369) Ester | 1,4-Conjugate Addition |

| Methyl trans-2,4-hexadienoate | Diphenylsulfonium isopropylide | Isomeric Cyclopropane Products | Ylide addition to conjugated system |

Carbonyl Stabilized Sulfuranes in Stereospecific Routes

The stereospecific synthesis of chrysanthemates, including this compound, can be effectively achieved using carbonyl-stabilized sulfuranes (also known as sulfur ylides). This methodology provides a simple and stereospecific route to the trans-isomer of the ester. ias.ac.in The reaction typically involves the interaction of a sulfur ylide with a suitable Michael acceptor.

The general mechanism for such syntheses involves the initial nucleophilic addition of the ylide carbanion to an electrophile, forming a zwitterionic betaine intermediate. This intermediate then undergoes cyclization to yield the desired cyclopropane ring structure, which is characteristic of chrysanthemates. mdpi.com The use of carbonyl-stabilized sulfur ylides is advantageous as they are generally more stable than unstabilized ylides, allowing for more controlled reactions. baranlab.org

A common approach involves the reaction of a sulfide (B99878) with an α-bromocarbonyl compound to generate the stabilized sulfonium ylide. mdpi.com This ylide is then reacted with an appropriate α,β-unsaturated ester. For the synthesis of ethyl trans-chrysanthemate, a related compound, this approach has been demonstrated to be efficient and offer operational advantages over other methods. ias.ac.in The stereoselectivity of the reaction is a key feature, leading predominantly to the formation of the trans-cyclopropane ring.

Cyclization of Epoxy Carbanions

The formation of the cyclopropane ring of trans-chrysanthemic acid, the precursor to this compound, can be accomplished through the cyclization of β,γ-epoxy carbanions. This method provides a pathway for the total synthesis of the target molecule. acs.org The core of this strategy involves an intramolecular nucleophilic attack of a carbanion onto an adjacent epoxide ring, leading to the formation of the three-membered cyclopropane ring.

The regioselectivity of the cyclization of β,γ-epoxy carbanions is a critical aspect in the synthesis of trans-chrysanthemic acid. The position of the initial deprotonation and the subsequent ring-closure determines the final structure of the product. Studies have shown that the cyclization can be controlled to favor the desired chrysanthemate structure. acs.org

The process involves the generation of a carbanion from a precursor containing an epoxide functional group. The subsequent intramolecular cyclization can, in principle, lead to different ring sizes depending on which carbon is attacked by the carbanion. However, by carefully choosing the substrate and reaction conditions, the formation of the cyclopropane ring can be made highly regioselective. This regioselectivity is crucial for an efficient synthesis, preventing the formation of undesired byproducts. acs.org The application of this method has been successfully demonstrated in the total synthesis of trans-chrysanthemic acid, highlighting its utility in constructing the core cyclopropane structure. acs.org

Derivatization from Terpene Precursors

Naturally occurring terpenes serve as valuable chiral starting materials for the stereospecific synthesis of this compound, leveraging their inherent stereochemistry to produce the desired enantiomer.

From α-Pinene

A well-established stereospecific synthesis utilizes (+)-(1R, 5R)-α-pinene to produce the natural (+)-(1R, 3R)-trans-chrysanthemic acid methyl ester. tandfonline.comresearchgate.net This route is significant because the absolute configuration at the C-3 chiral center of the target molecule corresponds to the C-5 configuration of the starting α-pinene. tandfonline.com The conversion pathway involves several steps, with the key transformation being a ring contraction of a cyclobutanone (B123998) intermediate. tandfonline.com

The synthesis begins with the oxidation of α-pinene to form a cyclobutanol (B46151) derivative, which is then further oxidized to the corresponding cyclobutanone. This intermediate is then subjected to conditions that induce the Favorskii rearrangement to achieve the desired ring contraction. tandfonline.com

The Favorskii rearrangement is a critical step in the synthesis of this compound from α-pinene. tandfonline.com This reaction facilitates the ring contraction of a cyclic α-halo ketone to a carboxylic acid derivative with a smaller ring size. wikipedia.org In this specific synthesis, an appropriately substituted α-bromocyclobutanone, derived from α-pinene, serves as the key intermediate. tandfonline.comresearchgate.net

The mechanism of the Favorskii rearrangement is generally understood to proceed through the formation of a cyclopropanone (B1606653) intermediate. wikipedia.orgyoutube.com The process is initiated by a base, which removes a proton to form an enolate. This enolate then undergoes intramolecular cyclization, displacing the halide to form the highly strained cyclopropanone. wikipedia.org Subsequent attack by a nucleophile, such as a methoxide (B1231860) ion, opens the cyclopropanone ring to yield the ester of the contracted ring. ddugu.ac.innrochemistry.com This rearrangement stereospecifically converts the four-membered cyclobutanone ring into the three-membered cyclopropane ring characteristic of chrysanthemates. tandfonline.com

| Starting Material | Key Intermediate | Key Reaction | Product |

| (+)-α-Pinene | α-Bromocyclobutanone | Favorskii Ring Contraction | Methyl (+)-trans-chrysanthemate |

From Δ3-Carene

Another important natural terpene precursor for the synthesis of chrysanthemates is (+)-Δ3-carene. researchgate.net This starting material has also been successfully converted to methyl (+)-trans-chrysanthemate. The synthesis from Δ3-carene often involves an oxidative cleavage of the terpene's double bond as a key step. unamur.be

Ozonolysis and Subsequent Cyclization Pathways

Ozonolysis serves as a critical process in the modification of chrysanthemates, particularly for the synthesis of pyrethroid analogues like deltamethrin (B41696). This strategy involves the oxidative cleavage of the carbon-carbon double bond within the isobutenyl side chain of methyl chrysanthemate. Reductive ozonolysis of the parent ester leads to the formation of a key intermediate, hemicaronic aldehyde (methyl 3-formyl-2,2-dimethylcyclopropane-1-carboxylate). This transformation is a pivotal step in strategies that require altering the side chain; for instance, building a dibromo-vinyl unit from the resulting aldehyde.

From β-Pinene

A stereospecific synthesis of methyl (+)-trans-chrysanthemate has been effectively demonstrated starting from the naturally abundant monoterpene, (+)-α-pinene. While the outline specifies β-pinene, it is noteworthy that (−)-β-pinene can be isomerized to the thermodynamically more stable (−)-α-pinene using various catalysts.

The synthesis from (+)-α-pinene proceeds via a Favorskii ring contraction of a specifically substituted α-bromocyclobutanone intermediate. The key steps in this pathway are:

Oxidation of α-pinene to yield a cyclobutanone derivative, 2,2-dimethyl-3-(2'-hydroxyisobutyl)cyclobutanone.

Bromination of this intermediate to produce an α-bromocyclobutanone derivative.

Treatment of the crude bromo-ketone with sodium methoxide in ether, which initiates the Favorskii rearrangement.

The resulting ring contraction yields methyl 2,2-dimethyl-3-(2'-hydroxyisobutyl)cyclopropanecarboxylate stereospecifically as the trans-isomer.

Gas-liquid chromatography (GLC) analysis of the crude product confirms the absence of the corresponding cis-isomer, highlighting the high stereoselectivity of this route.

Other Advanced Synthetic Approaches

Decarboxylative Alkenylation Strategies

Modern cross-coupling techniques have enabled novel pathways to this compound. One such advanced method is a decarboxylative alkenylation strategy. This approach utilizes commercially available caronic anhydride (B1165640) as the starting material. The process involves a one-pot methanolysis of the anhydride followed by a nickel- or iron-catalyzed radical cross-coupling reaction. tandfonline.comresearchgate.net This methodology successfully delivers this compound with excellent diastereoselectivity. tandfonline.com

| Starting Material | Key Reaction | Yield | Diastereoselectivity (trans:cis) | Reference |

|---|---|---|---|---|

| Caronic Anhydride | One-pot Methanolysis and Radical Cross-Coupling | 31% | >20:1 | tandfonline.com |

Asymmetric Reactions with Optically Active Silyl Sulfoxides

An efficient asymmetric synthesis of a precursor to (1R)-trans-chrysanthemate has been developed utilizing a chiral sulfoxide (B87167) auxiliary. researchgate.net This method employs the reaction of an α-lithio-β-silylethyl sulfoxide with ethyl 4-chloro-4-methylpent-2-enoate. The key to this approach is the highly diastereoselective intramolecular cyclization of the resulting enolate. researchgate.net

Enzymatic Approaches (e.g., Lipase-Mediated Isomerization of Dimethyl Dimedone)

Biocatalysis offers a powerful tool for the stereoselective synthesis of chrysanthemic acid and its esters. A notable example is the microbial stereoselective hydrolysis of racemic cis,trans-ethyl chrysanthemate to produce (+)-trans-chrysanthemic acid. tandfonline.com Through the screening of numerous microbial strains, Arthrobacter globiformis was identified as being particularly effective. This microorganism's esterase selectively hydrolyzes the (+)-trans-ester from the racemic mixture, leaving the other isomers largely unreacted. tandfonline.com This process yields optically pure (+)-trans-chrysanthemic acid, which can then be esterified to this compound. tandfonline.com

Further optimization of this biocatalytic process was achieved by creating a mutant strain with a 2.5-fold enhancement in hydrolytic activity. tandfonline.com

| Substrate | Biocatalyst | Product | Key Feature | Reference |

|---|---|---|---|---|

| (±)-cis,trans-Ethyl Chrysanthemate | Arthrobacter globiformis IFO-12958 | (+)-trans-Chrysanthemic Acid | Stereoselective hydrolysis of the (+)-trans-ester | tandfonline.com |

Purification and Isomer Separation Techniques

The synthesis of chrysanthemates often results in a mixture of cis and trans isomers, necessitating efficient separation techniques, as the trans-isomer is generally the more biologically active form.

Chemical Separation Based on Differential Reaction Rates: One effective method for separating trans- and cis-isomers relies on the different rates at which they undergo alkaline hydrolysis. Alkyl trans-chrysanthemate is hydrolyzed more readily than its cis-counterpart. google.com By treating a mixture of the esters with a specific amount of an alkali metal hydroxide (B78521) (0.5 to 1 mole per mole of the trans-isomer), the trans-ester is predominantly saponified to the corresponding carboxylate salt. google.com This allows the resulting trans-chrysanthemic acid to be separated from the unreacted alkyl cis-chrysanthemate via extraction. google.com Additionally, Lewis acids such as aluminum chloride can be used to catalyze the epimerization of the less desired cis-ester into the more valuable trans-ester. google.com

Chromatographic Separation: Gas chromatography (GC) is a widely used analytical and preparative technique for separating the isomers of chrysanthemic acid. Two primary strategies are employed:

Derivatization to Diastereomers: The mixture of cis/trans and (+)/(-) acids is converted into diastereomeric esters by reaction with a single enantiomer of a chiral alcohol, such as l-menthol (B7771125). tandfonline.comoup.com These diastereomers (e.g., l-menthyl d-trans-chrysanthemate and l-menthyl l-trans-chrysanthemate) have different physical properties and can be separated on a standard achiral GC column, such as one with a QF-1 stationary phase. tandfonline.com

Chiral Stationary Phases: A more direct method involves derivatizing the acid isomers into amides using an achiral amine (e.g., isopropylamine). The resulting enantiomeric amides can then be separated directly using a GC column coated with an optically active stationary phase. tandfonline.com This approach avoids the need for a chiral derivatizing agent of 100% optical purity. tandfonline.com

Differential Hydrolysis for trans-Isomer Enrichment

The enrichment of trans-isomers of chrysanthemates from a mixture containing both cis- and trans-forms can be effectively achieved through differential hydrolysis. This strategy leverages the different reactivity of the geometric isomers towards hydrolysis, either through chemical or enzymatic catalysis. This approach allows for the selective conversion of one isomer into its corresponding carboxylic acid, which can then be easily separated from the unreacted ester.

A notable chemical method involves the partial hydrolysis of a mixture of alkyl cis- and trans-chrysanthemates. google.com By carefully controlling the reaction conditions, the trans-isomer can be predominantly hydrolyzed while leaving the cis-isomer largely unreacted. google.com This process is typically carried out using an alkali metal hydroxide, such as sodium hydroxide or potassium hydroxide, or an alkali metal alcoholate, like sodium methylate or sodium ethylate. google.com The reaction is performed in the presence of water or an alcohol at temperatures ranging from 10°C to 150°C. google.com A key aspect of this method is the use of a limited amount of the hydrolyzing agent, typically between 0.5 to 1 mole for every mole of the trans-isomer present in the mixture. google.com This substoichiometric quantity ensures that the more reactive trans-ester is preferentially cleaved. Following the hydrolysis, the resulting trans-chrysanthemic acid can be separated from the unreacted alkyl cis-chrysanthemate by extraction with an aqueous alkaline solution, in which the acid salt is soluble, while the ester remains in the organic phase. google.com

Enzymatic hydrolysis presents a highly selective and mild alternative for enriching the trans-isomer. Various enzymes, particularly esterases and lipases, have demonstrated the ability to selectively hydrolyze one stereoisomer over another. For instance, microbial hydrolysis has been successfully employed for the stereoselective preparation of (+)-trans-chrysanthemic acid from a (±)-cis,trans-ethyl chrysanthemate mixture. tandfonline.com Screening of numerous microbial strains revealed that certain bacteria, such as Arthrobacter globiformis, exhibit a high degree of selectivity for the hydrolysis of the (+)-trans-ester. tandfonline.comresearchgate.net This enzymatic process yields optically pure (+)-trans-chrysanthemic acid. tandfonline.comresearchgate.net

Similarly, pig liver esterase (PLE) has been shown to be highly trans-selective in the hydrolysis of chrysanthemic acid esters. researchgate.net This selectivity allows for the efficient separation of trans- and cis-isomers. unamur.be The enzymatic reactions are typically performed under mild conditions, which minimizes the risk of side reactions or degradation of the desired products. The differential rates of hydrolysis between the cis and trans isomers are significant enough to allow for a practical separation.

The research findings on both chemical and enzymatic differential hydrolysis are summarized in the tables below, highlighting the conditions and outcomes of these enrichment methodologies.

| Method | Hydrolyzing Agent | Substrate | Key Reaction Conditions | Outcome | Reference |

| Chemical Hydrolysis | Alkali Metal Hydroxide or Alcoholate | Mixture of alkyl cis- and trans-chrysanthemate | 0.5-1.0 mole of alkali per mole of trans-isomer; 10-150°C | Predominant hydrolysis of the trans-isomer | google.com |

| Enzymatic Hydrolysis | Arthrobacter globiformis | (±)-cis,trans-ethyl chrysanthemate | Microbial fermentation | Stereoselective hydrolysis to (+)-trans-chrysanthemic acid | tandfonline.com |

| Enzymatic Hydrolysis | Pig Liver Esterase (PLE) | Chrysanthemic acid esters | Mild aqueous conditions | Highly trans-selective hydrolysis | researchgate.net |

| Enzyme | Substrate | Selectivity | Product | Reference |

| Arthrobacter globiformis esterase | (±)-cis,trans-ethyl chrysanthemate | Stereoselective for (+)-trans isomer | (+)-trans-Chrysanthemic acid | tandfonline.comresearchgate.net |

| Pig Liver Esterase (PLE) | Chrysanthemic acid esters | trans-selective | trans-Chrysanthemic acid | researchgate.netunamur.be |

Chemical Transformations and Rearrangement Studies

Acid-Catalyzed Rearrangements

Under acidic conditions, methyl trans-chrysanthemate undergoes significant structural rearrangements, leading to a variety of acyclic and cyclic products. The reaction pathways and resulting products are highly dependent on the thermal conditions.

At room temperature, the treatment of this compound with acid leads to a smooth rearrangement, yielding lavandulyl derivatives as the primary products. rsc.org The initial products detected are methyl trans-5-methyl-2-propen-2-ylhex-3-enoate and methyl trans-5-methyl-2-(2-hydroxypropan-2-yl)hex-3-enoate. rsc.orgrsc.org These compounds can further isomerize and dehydrate to form the more stable methyl trans-5-methyl-2-propan-2-ylidenehex-3-enoate. rsc.orgrsc.org

In the presence of methanol (B129727) under acidic conditions (acid methanolysis), further derivatives are formed, including methyl trans-5-methyl-2-(2-methoxypropan-2-yl)hex-3-enoate and its isomer, methyl 2,2-dimethyl-3-(2-methoxypropan-2-yl)cyclopropanecarboxylate. rsc.orgrsc.org A number of minor side products have also been identified after some time, including methyl trans-5-methylhex-3-enoate and methyl cis-5-methyl-2-propen-2-ylhex-2-enoate. rsc.orgrsc.org

The formation of lavandulyl esters from this compound is explained by a cyclopropylcarbinyl-homoallyl rearrangement mechanism. rsc.orgrsc.orgresearchgate.net The proposed pathway begins with the protonation of the isobutenyl double bond of the chrysanthemate. rsc.org This generates a tertiary carbocation, which then triggers the rearrangement. This type of rearrangement involves the cleavage of the cyclopropane (B1198618) ring, specifically the 1,2-bond, leading to the formation of the characteristic acyclic lavandulyl carbon skeleton. rsc.org This rearrangement is a key step in understanding the chemical relationship between chrysanthemyl and lavandulyl structures. rsc.org

When the acid-catalyzed rearrangement is conducted at elevated temperatures, such as 130°C, a different set of products is obtained. rsc.orgrsc.org Under these thermal acidic conditions, this compound yields a mixture of unsaturated γ- and δ-lactones. rsc.orgrsc.orgacs.org The principal lactone product identified from this reaction is dihydro-5-propan-2-yl-3-propan-2-ylidenefuran-2(3H)-one, which is a γ-lactone. rsc.orgrsc.org It is known that δ-lactones can isomerize to the more stable γ-lactones under acidic conditions. rsc.org

Table 1: Products of Acid-Catalyzed Rearrangements of this compound

| Reaction Condition | Product Name | Product Type | Reference |

|---|---|---|---|

| Acid, Room Temperature | Methyl trans-5-methyl-2-propen-2-ylhex-3-enoate | Lavandulyl Ester | rsc.orgrsc.org |

| Acid, Room Temperature | Methyl trans-5-methyl-2-(2-hydroxypropan-2-yl)hex-3-enoate | Lavandulyl Ester | rsc.orgrsc.org |

| Acid, Room Temperature | Methyl trans-5-methyl-2-propan-2-ylidenehex-3-enoate | Lavandulyl Ester (Stable) | rsc.orgrsc.org |

| Acid Methanolysis | Methyl trans-5-methyl-2-(2-methoxypropan-2-yl)hex-3-enoate | Methoxy Lavandulyl Ester | rsc.orgrsc.org |

| Acid Methanolysis | Methyl 2,2-dimethyl-3-(2-methoxypropan-2-yl)cyclopropanecarboxylate | Methoxy Isomer | rsc.orgrsc.org |

| Acidic, 130°C | Dihydro-5-propan-2-yl-3-propan-2-ylidenefuran-2(3H)-one | γ-Lactone | rsc.orgrsc.org |

| Acidic, 130°C | Unsaturated γ- and δ-lactones | Lactone Mixture | rsc.org |

Oxidative Transformations

Oxidative reactions of this compound can target both the cyclopropane ring and the isobutenyl side chain, leading to cleavage or functionalization.

Oxidation of the chrysanthemate structure can lead to the cleavage of the cyclopropane ring. tandfonline.com For instance, the related chrysanthemic acid, when treated with aqueous hypochlorous acid followed by hydrolysis, yields 2,6-dimethyl-hepta-2,4,6-triene-5-carboxylic acid. tandfonline.com This transformation indicates a complete cleavage and rearrangement of the cyclopropane skeleton. tandfonline.com Another oxidative pathway involves the oxidation of the isobutenyl side chain, which can ultimately lead to bond rupture and the formation of esters of trans-caronic acid. core.ac.uk

The isobutenyl double bond in the side chain of this compound is susceptible to epoxidation. inchem.orgwho.intgoogle.com This reaction is a common pathway in the metabolism and chemical transformation of pyrethroids. inchem.orgwho.int The epoxidation can be achieved using an epoxidizing agent such as meta-chloroperbenzoic acid (m-CPBA) in an inert solvent like methylene (B1212753) chloride. google.com This process converts the isobutenyl group into a corresponding epoxide, specifically forming a methyl 2,2-dimethyl-3-(1,2-epoxy-2-methylpropyl)cyclopropanecarboxylate. google.com This epoxide is a key intermediate that can be further oxidized to yield caronaldehyde esters. google.com

Table 2: Products of Oxidative Transformations of this compound and Related Compounds

| Reaction Type | Starting Material (or close analogue) | Product Name | Reference |

|---|---|---|---|

| Oxidative Cleavage | Ethyl cis- and trans-chrysanthemates | 2,6-Dimethyl-hepta-2,4,6-triene-5-carboxylic acid | tandfonline.com |

| Oxidative Cleavage | Chrysanthemate | trans-Caronic acid esters | core.ac.uk |

| Epoxidation | This compound | Methyl 2,2-dimethyl-3-(1,2-epoxy-2-methylpropyl)cyclopropanecarboxylate | google.com |

Racemization and Stereoisomerization Studies

The stereochemistry of this compound, particularly at the C1 and C3 positions of the cyclopropane ring, is a critical determinant of its biological activity. Research into the racemization and stereoisomerization of this compound is driven by the need to convert less active or inactive isomers into the more potent (1R)-trans form. Studies have explored both base-catalyzed and Lewis acid-catalyzed approaches to achieve this transformation.

Investigations have shown that the epimerization at the C1 position, which is activated by the adjacent carbonyl group of the ester, can be induced under basic conditions. This process allows for the interconversion of cis and trans isomers. For instance, treatment of a mixture of methyl cis- and trans-chrysanthemate with a base catalyst can shift the equilibrium towards the thermodynamically more stable trans isomer. googleapis.com

Lewis acids have also been effectively employed to facilitate both racemization and cis-trans isomerization. In one study, a mixture of methyl chrysanthemate containing 34.8% cis and 65.2% trans isomers was treated with aluminum chloride in n-heptane. epo.org After one hour at 70°C, the isomeric ratio shifted significantly, yielding a product with 7.7% cis and 92.3% trans isomers. epo.org This demonstrates a clear preference for the formation of the trans configuration under these conditions.

Further research has detailed methods for the racemization of optically active chrysanthemic acid and its esters, including methyl chrysanthemate, using aluminum bromide. google.com This process is advantageous as it not only racemizes the chiral centers but also favors the conversion of the cis isomer to the more desirable trans isomer. google.com

| Starting Material | Catalyst | Solvent | Conditions | Resulting Isomer Ratio (cis:trans) | Reference |

|---|---|---|---|---|---|

| Methyl Chrysanthemate (34.8% cis, 65.2% trans) | Aluminum chloride | n-Heptane | 70°C, 1 hour | 7.7 : 92.3 | epo.org |

| (-)-cis-Chrysanthemic acid | Aluminum bromide | Dioxane | 15-20°C | Racemized product, enriched in trans isomer | google.com |

Deuterium (B1214612) Exchange Investigations

Deuterium exchange studies are pivotal for elucidating reaction mechanisms and for the preparation of isotopically labeled internal standards for metabolic studies. For this compound, such investigations have provided insights into the reactivity of different protons within the molecule.

Research has demonstrated that selective deuterium incorporation can be achieved under acidic conditions. When trans-methyl chrysanthemate is treated with a mixture of deuterium oxide (D₂O) and deuterated sulfuric acid (D₂SO₄), deuterium exchange is observed to occur specifically at the isobutenyl side-chain. rsc.org In contrast, the other protons on the cyclopropane ring and the methyl ester group show negligible exchange under these conditions. rsc.org This selective exchange highlights the susceptibility of the vinylic protons to electrophilic addition-elimination reactions catalyzed by acid.

Furthermore, a convenient one-step synthesis for the regio- and stereospecific deuteration of this compound has been reported. osti.gov This method allows for significant deuterium incorporation at both the olefinic position of the isobutenyl group and the protons on the cyclopropane ring. osti.gov Specifically, a deuteration level of 76% at the olefinic proton and 67% at the cyclopropane ring protons was achieved and confirmed by ¹H NMR spectroscopy. osti.gov Such labeled compounds are invaluable for tracing the metabolic fate of the chrysanthemate moiety in various biological systems.

Under more forceful acidic conditions, such as refluxing in 5% methanolic sulfuric acid, rearrangement of the cyclopropane ring can occur alongside other transformations. rsc.org

| Reagents | Site of Deuteration | Deuterium Incorporation (%) | Analytical Method | Reference |

|---|---|---|---|---|

| D₂O, D₂SO₄ | Isobutenyl side-chain | Not specified | NMR Spectroscopy | rsc.org |

| Not specified | Olefinic proton | 76 | ¹H NMR Spectroscopy | osti.gov |

| Not specified | Cyclopropane ring protons | 67 | ¹H NMR Spectroscopy | osti.gov |

Mechanistic Investigations and Reaction Pathway Elucidation

Computational Chemistry and Theoretical Models

Theoretical models and computational chemistry have provided profound insights into the intricate mechanisms of methyl trans-chrysanthemate synthesis, particularly in elucidating the structures of transient species and the energetics of various reaction pathways.

Density Functional Theory (DFT) has emerged as a powerful tool for mapping the potential energy surfaces of chemical reactions, including the synthesis and decomposition of chrysanthemates. researchgate.net DFT calculations have been employed to investigate the reaction pathway and the mechanism of asymmetric induction in the copper-catalyzed synthesis of (+)-trans-(1R,3R)-chrysanthemic acid methyl ester from methyl diazoacetate and 2,5-dimethyl-2,4-hexadiene (B125384). nih.gov These calculations help in understanding the energetics of intermediates and transition states, thereby clarifying the reaction mechanism. researchgate.netnih.gov

Studies have used DFT to explore various possible reaction channels. For instance, in the decomposition of chrysanthemic acid, three potential pathways were investigated: cis-trans isomerization, rearrangement, and cycloreversion. researchgate.net The influence of solvents on the reaction's potential energy surface has also been modeled, showing that while the ordering stability of species is not affected, the barrier heights can be reduced in polar solvents. mdpi.com

Table 1: Calculated Solvation Energies for Chrysanthemic Acid Decomposition Intermediates This table presents the solvation energies in kcal/mol for species involved in the potential energy surface (PES) of chrysanthemic acid decomposition, as calculated using a Polarizable Continuum Model (PCM) at the B3LYP/6-311+G** level of theory.

| Species | Solvation Energy (kcal/mol) |

| Reactant (cis-CHA) | -8.5 |

| Transition State 1 (TS1) | -12.9 |

| Intermediate 1 (P2) | -8.3 |

| Transition State 2 (TS2) | -10.9 |

| Product (trans-CHA) | -8.4 |

| Transition State 3 (TS3) | -14.4 |

| Intermediate 2 (P4) | -9.9 |

| Transition State 4 (TS4) | -10.5 |

| Product (P5+P6) | -8.7 |

| Data sourced from computational studies on chrysanthemic acid decomposition. researchgate.net |

Molecular orbital (MO) analysis is fundamental to understanding the bonding and reactivity of the key intermediates in the synthesis, namely the metal-carbene complexes and the cyclopropanation transition states. nih.gov In the context of copper-catalyzed cyclopropanation, MO analysis has elucidated the structure of the carbene complex and the transition state. nih.gov

A key finding from these analyses is that the alkoxycarbonyl carbene complex intermediate is inherently chiral. nih.gov The chirality information from the ligand is transmitted to the carbene complex, often through intramolecular hydrogen bonding. This chirality is crucial for achieving high stereoselectivity in the final product. nih.gov The bonding in these Fischer-type carbene complexes involves a metal-carbon double bond, with the stability and reactivity being influenced by the substituents on the carbene carbon. ilpi.com The interaction can be described by σ-donation from the carbene to the metal and π-backdonation from the metal to the carbene's empty p-orbital. nih.govresearchgate.net

Asymmetric induction is the process by which a chiral entity influences a chemical reaction to preferentially form one enantiomer or diastereoisomer over another. wikipedia.org In the synthesis of this compound, this is often achieved using a chiral catalyst. wikipedia.org

The Aratani catalyst, a C1-symmetric salicylaldimine-copper complex, is a well-known example used for the asymmetric synthesis of chrysanthemates. nih.govmdpi.com Hybrid density functional calculations have been used to probe the mechanism of asymmetric induction with this catalyst. nih.gov The key insight is that intramolecular hydrogen bonding within the chiral carbene complex intermediate is responsible for transmitting the chirality from the catalyst's side chain to the reactive center. nih.gov This control dictates the facial selectivity of the olefin's approach to the carbene, leading to the desired stereoisomer. nih.govmdpi.com

Michael P. Doyle developed catalytic methods for metal carbene transformations, contributing significantly to the understanding of stereoselectivity in cyclopropanation reactions. mdpi.com The Doyle models, along with Aratani's work, provide frameworks for explaining how the structure of the catalyst and the olefin influences the trans/cis and enantiomeric selectivity of the cyclopropanation reaction. mdpi.com

Table 2: Conceptual Comparison of Asymmetric Induction Models This table outlines the core concepts of the Aratani and a generalized Doyle model for asymmetric cyclopropanation.

| Feature | Aratani Model | Doyle Model (Generalized) |

| Catalyst Type | Chiral salicylaldimine copper complexes. nih.govmdpi.com | Dirhodium(II) carboxamidates and other catalysts. mdpi.com |

| Source of Chirality | C1-symmetric ligand with a chiral side chain. nih.gov | Chiral ligands bridging two metal centers. |

| Mechanism of Induction | Intramolecular H-bonding in the carbene complex transmits chirality. nih.gov | Steric and electronic interactions between the substrate and the chiral ligands dictate the approach of the olefin. mdpi.com |

| Key Intermediate | Chiral copper-carbene complex. nih.gov | Chiral metal-carbene complex. mdpi.com |

Experimental Mechanistic Probes

While computational models provide a theoretical framework, experimental studies are essential for validating these models and uncovering new mechanistic details.

The study of protonated intermediates, often using techniques like tandem mass spectrometry, provides valuable information about reaction mechanisms. researchgate.net In the context of chrysanthemate synthesis from pinenes, the unimolecular reactions of protonated α- and β-pinene ions have been explored. researchgate.net These studies show that the site of protonation significantly influences the subsequent chemical reactions and fragmentation pathways. researchgate.net

Furthermore, the acid-catalyzed rearrangement of trans-methyl chrysanthemate itself has been studied. rsc.org Under acidic conditions, the molecule can rearrange to form lavandulyl esters through a cyclopropylcarbinyl–homoallyl rearrangement, indicating the involvement of protonated intermediates and carbocationic transition states. rsc.org

Reaction of the metal catalyst with a diazo compound (e.g., methyl diazoacetate) to form a metal-diazo complex. mdpi.com

Release of dinitrogen (N₂) to generate a highly reactive metal-carbene intermediate. mdpi.com

Reaction of the metal-carbene with an olefin (e.g., 2,5-dimethyl-2,4-hexadiene) to form a metallacyclobutane intermediate. ilpi.com

Reductive elimination from the metallacyclobutane to yield the cyclopropane (B1198618) product (methyl chrysanthemate) and regenerate the active catalyst. ilpi.commdpi.com

Experimental studies focus on characterizing these intermediates and understanding the factors that control the efficiency and selectivity of the carbene transfer step. nih.govup.ac.za The formation of the carbene complex can be initiated by reacting a metal carbonyl with an organolithium reagent, followed by alkylation. ilpi.comnih.gov The transfer step's stereoselectivity is highly dependent on the catalyst's ligand environment, as discussed in the context of asymmetric induction models. nih.govmdpi.com

Biosynthetic Pathways and Precursors

Chrysanthemic Acid Biosynthesis in Plants

Chrysanthemic acid is a monoterpenoid, meaning it is derived from two five-carbon isoprene (B109036) units. rsc.org The biosynthesis of this acid moiety is a key part of the formation of pyrethrins (B594832), a class of natural insecticides produced by the pyrethrum plant, Tanacetum cinerariifolium. nih.govresearchgate.netnih.gov The entire process is localized, with early steps occurring in the trichomes of the plant's ovaries. oup.com

All terpenoids, including chrysanthemic acid, originate from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). rsc.orgresearchgate.net Plants utilize two distinct pathways to synthesize these essential building blocks: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the deoxyxylulose phosphate (B84403) (DXP) pathway. rsc.orghebmu.edu.cn

The MVA pathway, which operates in the cytoplasm, begins with the condensation of three acetyl-CoA molecules to form mevalonic acid. hebmu.edu.cnoup.com In contrast, the MEP pathway, located in the plastids, uses glyceraldehyde-3-phosphate and pyruvate (B1213749) as its initial substrates. rsc.orgoup.com While both pathways produce IPP and DMAPP, the MEP pathway is considered the predominant route for the biosynthesis of the chrysanthemic acid moiety in pyrethrins. researchgate.net The final precursor that enters the specific chrysanthemic acid pathway is DMAPP. nih.govresearchgate.net

Table 1: Comparison of Primary Biosynthetic Pathways for Isoprenoid Precursors

| Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) / Deoxyxylulose Phosphate (DXP) Pathway |

| Cellular Location | Cytoplasm rsc.org | Plastids rsc.org |

| Primary Precursors | Acetyl-CoA (3 molecules) hebmu.edu.cn | Pyruvic acid and Glyceraldehyde-3-phosphate oup.com |

| Key Intermediate | Mevalonic acid (MVA) oup.com | 1-deoxy-D-xylulose 5-phosphate (DXP) oup.com |

| Primary Products | Sesquiterpenes (C15), Triterpenes (C30) rsc.org | Monoterpenes (C10), Diterpenes (C20) rsc.org |

| Relevance to Chrysanthemic Acid | Minor contributor in flowers researchgate.net | Major pathway for the acid moiety of pyrethrins researchgate.net |

The defining feature of chrysanthemic acid is its cyclopropane (B1198618) ring. The formation of this structure is an unusual process in terpene biosynthesis. It begins with the first committed step in the pathway, catalyzed by the enzyme chrysanthemyl diphosphate synthase (CDS). researchgate.netoup.com This enzyme facilitates an irregular "head-to-middle" or C1′-2-3 cyclopropanation reaction, condensing two molecules of DMAPP to form (1R,3R)-chrysanthemyl diphosphate (CDP). oup.comportlandpress.com This CDP molecule is the key vinylcyclopropane (B126155) intermediate. researchgate.net

Following its formation, CDP undergoes further enzymatic transformations to yield chrysanthemic acid. The process involves a series of defined steps:

Hydrolysis: CDP is hydrolyzed to form trans-chrysanthemol (B1144467). nih.govresearchgate.net This reaction can be catalyzed by the CDS enzyme itself or by other non-specific phosphatases. nih.govportlandpress.com

Oxidation: The trans-chrysanthemol is then subjected to two sequential oxidation steps. First, an alcohol dehydrogenase (ADH) converts it to trans-chrysanthemal (B1236807). nih.govoup.comportlandpress.com

Final Oxidation: Subsequently, an aldehyde dehydrogenase (ALDH) oxidizes trans-chrysanthemal to produce the final product, trans-chrysanthemic acid. nih.govoup.comportlandpress.com

Table 2: Enzymatic Steps in the Conversion of DMAPP to trans-Chrysanthemic Acid

| Step | Substrate | Enzyme(s) | Product |

| 1 | Dimethylallyl diphosphate (DMAPP) (2 molecules) | Chrysanthemyl diphosphate synthase (CDS) researchgate.netoup.com | Chrysanthemyl diphosphate (CDP) researchgate.net |

| 2 | Chrysanthemyl diphosphate (CDP) | CDS / Phosphatases nih.govportlandpress.com | trans-Chrysanthemol nih.govresearchgate.net |

| 3 | trans-Chrysanthemol | Alcohol dehydrogenase (ADH) oup.comportlandpress.com | trans-Chrysanthemal researchgate.net |

| 4 | trans-Chrysanthemal | Aldehyde dehydrogenase (ALDH) oup.comportlandpress.com | trans-Chrysanthemic acid nih.govresearchgate.net |

Role of Methyl trans-Chrysanthemate in Natural Product Chemistry

While trans-chrysanthemic acid is a direct natural product and a precursor to pyrethrin insecticides, its methyl ester, this compound, is not a direct intermediate in the natural biosynthetic pathway of pyrethrins. nih.govrsc.org Instead, its significance lies in its utility within the field of synthetic and mechanistic natural product chemistry.

This compound serves several important functions:

Synthetic Precursor: It is a valuable starting material or intermediate in the synthesis of synthetic pyrethroids, which are analogues of the natural insecticides. gla.ac.uk The ester can be chemically modified to produce a variety of chrysanthemic acid analogues for toxicological and biosynthetic studies. gla.ac.uk

Model for Mechanistic Studies: The compound is used as a model to study the chemical reactivity of the vinylcyclopropane system. For instance, research has shown that under acidic conditions, this compound undergoes a smooth cyclopropylcarbinyl-homoallyl rearrangement to form lavandulyl derivatives. rsc.org This reaction provides insight into the potential biogenetic relationships between different classes of irregular monoterpenes. rsc.org

Intermediate for Chiral Resolution: Racemic this compound can be used in enzymatic resolution processes. Lipases can selectively hydrolyze one enantiomer, allowing for the preparation of optically active trans-chrysanthemic acid, which is crucial for producing the most potent insecticides. researchgate.net

Analytical Standard: It is used as a reference compound in analytical chemistry for the identification and quantification of related compounds.

In essence, this compound is a key chemical tool that facilitates the study, synthesis, and development of compounds related to the natural pyrethrins, rather than being a product of the plant's own metabolic machinery.

Applications in Advanced Organic Synthesis As a Key Intermediate

Precursor in Pyrethroid Insecticide Synthesis

The most significant application of methyl trans-chrysanthemate lies in its role as a precursor to synthetic pyrethroids, a major class of insecticides. These synthetic analogues of the natural pyrethrins (B594832), originally extracted from chrysanthemum flowers, are characterized by their high insecticidal activity and low mammalian toxicity. The trans-chrysanthemate moiety is a crucial component that imparts the desired biological activity to these compounds.

This compound is a key starting material in the synthesis of deltamethrinic acid, the acid component of the potent insecticide deltamethrin (B41696). The synthesis involves the transformation of the isobutenyl side chain of the chrysanthemate core into the dibromovinyl group characteristic of deltamethrinic acid. A common synthetic route involves the ozonolysis of this compound to yield a key intermediate, which is then subjected to a Wittig-type reaction with a dibromomethylenating agent to install the desired dibromovinyl functionality. This is followed by hydrolysis of the methyl ester to afford deltamethrinic acid, which can then be esterified with the appropriate alcohol to produce deltamethrin and other derivatives.

This compound serves as a direct precursor for the synthesis of a wide array of chrysanthemate esters, including the insecticide bioresmethrin. The synthesis of these esters is typically achieved through a transesterification reaction. In this process, this compound is reacted with the desired alcohol in the presence of a catalyst, such as an acid or a base, to exchange the methyl group for the alcohol's organic moiety. For the synthesis of bioresmethrin, methyl (+)-trans-chrysanthemate is reacted with 5-benzyl-3-furylmethanol. The stereochemistry of the chrysanthemate is crucial for the insecticidal activity of the final product, with the (1R, 3R)-trans isomer being the most active.

| Chrysanthemate Ester | Alcohol Reactant | Key Reaction Type |

| Bioresmethrin | 5-benzyl-3-furylmethanol | Transesterification |

| Allethrin | Allethrolone | Transesterification |

| Phenothrin | 3-phenoxybenzyl alcohol | Transesterification |

| Tetramethrin | 3,4,5,6-tetrahydrophthalimidomethyl alcohol | Transesterification |

This table provides examples of chrysanthemate esters synthesized from this compound and the corresponding alcohol reactant.

The versatility of this compound as a synthetic intermediate has been instrumental in the development of a vast number of pyrethroid analogues for structure-activity relationship (SAR) studies. By systematically modifying the ester and acid portions of the molecule, researchers have been able to probe the structural requirements for insecticidal activity. These studies have led to the discovery of pyrethroids with enhanced potency, greater photostability, and altered insect specificity. For instance, modifications to the isobutenyl side chain of the chrysanthemate moiety have been shown to significantly impact the insecticidal spectrum and potency of the resulting pyrethroid.

Building Block for Complex Cyclopropane-Containing Molecules

Beyond its role in insecticide synthesis, the chiral cyclopropane (B1198618) ring of this compound makes it a valuable building block for the synthesis of other complex, biologically active molecules. The inherent strain and unique stereochemistry of the cyclopropane ring can be exploited to introduce conformational constraints and specific spatial arrangements of functional groups in the target molecule. Its use as a chiral synthon allows for the enantioselective synthesis of natural products and their analogues, where the stereochemistry is critical for biological function.

Synthesis of Labeled Analogues for Biochemical and Mechanistic Studies

To investigate the metabolism, mode of action, and environmental fate of pyrethroids, isotopically labeled analogues of this compound are synthesized. These labeled compounds are indispensable tools for biochemical and mechanistic studies.

The synthesis of 14C-labeled (+)-trans-chrysanthemic acid and its corresponding methyl ester has been reported. rsc.org A common strategy involves the oxidation of this compound to the corresponding aldehyde, followed by a Wittig condensation with a 14C-labeled phosphorane to introduce the isotopic label into the isobutenyl side chain. rsc.org This allows for the production of radiolabeled this compound that can be used to synthesize labeled pyrethroids.

These labeled insecticides are then used in a variety of studies, including:

Metabolic Fate Studies: By tracing the radiolabel, researchers can identify the metabolic pathways of pyrethroids in different organisms and determine the structure of their metabolites. researchgate.net

Pharmacokinetic Studies: Labeled compounds are used to study the absorption, distribution, metabolism, and excretion (ADME) of pyrethroids in target and non-target organisms.

Mechanistic Studies: Isotopically labeled pyrethroids help in elucidating the molecular mechanisms of their insecticidal action, including their interaction with target sites such as voltage-gated sodium channels.

| Isotope | Labeling Position | Synthetic Precursor | Application |

| 14C | Carboxyl group | 14CO2 | Metabolic fate studies |

| 14C | Isobutenyl side chain | 14C-labeled Wittig reagent | Mechanistic and metabolic studies rsc.org |

| 2H (Deuterium) | Various positions | Deuterated reagents | Mechanistic studies (Kinetic Isotope Effect) |

| 3H (Tritium) | Various positions | Tritiated reagents | Receptor binding assays |

This table illustrates the types of isotopic labeling used for this compound analogues and their applications in biochemical and mechanistic studies.

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Confirmation (e.g., ¹H NMR, FTIR, XRD, SEM, EDX, XPS)

Spectroscopic methods are fundamental to confirming the covalent structure and functional groups of methyl trans-chrysanthemate.

¹H Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy

¹H NMR and FTIR spectroscopy are powerful tools for the structural confirmation of this compound. In a stereospecific synthesis of methyl (+)-trans-chrysanthemate, spectroscopic data was used to characterize the final product and its intermediates. sci-hub.box The ¹H NMR (Proton Magnetic Resonance or PMR) spectrum provides information on the chemical environment of hydrogen atoms, while the FTIR spectrum identifies the functional groups present in the molecule.

Key spectral data for a precursor, 2,2-dimethyl-3-(2'-hydroxyisobutyl)cyclobutanone, showed characteristic IR absorption bands at 3335 cm⁻¹ (for the hydroxyl group) and 1778 cm⁻¹ (for the cyclobutanone (B123998) carbonyl group). sci-hub.box For the final methyl (+)-trans-chrysanthemate product, the presence of the ester functional group is typically confirmed by a strong carbonyl (C=O) stretching vibration in the FTIR spectrum around 1725-1740 cm⁻¹. sci-hub.box The ¹H NMR spectrum would confirm the trans configuration of the cyclopropane (B1198618) protons through their characteristic coupling constant (J value), and signals corresponding to the methyl groups of the ester, the gem-dimethyl on the cyclopropane ring, and the isobutenyl side chain would be observed at their expected chemical shifts.

Table 1: Representative Spectroscopic Data for this compound and a Key Synthetic Precursor

| Technique | Compound | Characteristic Signals / Peaks | Reference |

|---|---|---|---|

| FTIR | 2,2-dimethyl-3-(2'-hydroxyisobutyl)cyclobutanone | 3335 cm⁻¹ (-OH), 1778 cm⁻¹ (C=O) | sci-hub.box |

| FTIR | This compound | ~1735 cm⁻¹ (Ester C=O stretch) | General |

| ¹H NMR | This compound | ~3.6 ppm (s, 3H, -OCH₃); Signals for cyclopropyl (B3062369) and vinyl protons | General |

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique could provide unequivocal proof of the trans stereochemistry of the substituents on the cyclopropane ring and the absolute configuration of the chiral centers in an enantiomerically pure sample. While specific XRD crystal structure data for this compound is not prominently available, the technique remains the gold standard for absolute structural confirmation of crystalline pyrethroid precursors and derivatives.

Scanning Electron Microscopy (SEM), Energy-Dispersive X-ray Spectroscopy (EDX), and X-ray Photoelectron Spectroscopy (XPS)

SEM, EDX, and XPS are surface-sensitive techniques generally applied to solid materials rather than purified small molecules in bulk.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography.

Energy-Dispersive X-ray Spectroscopy (EDX) , often coupled with SEM, provides elemental analysis of a sample's surface.

X-ray Photoelectron Spectroscopy (XPS) is used to determine the elemental composition and the chemical and electronic state of the elements within a material.

While not typically used for the structural confirmation of a pure compound like this compound, these methods would be invaluable for characterizing formulations, studying the distribution of the compound on a surface (e.g., an insecticide-treated fiber), or analyzing its interaction with solid-phase catalysts.

Mass Spectrometry for Unimolecular Reaction Studies (e.g., Energy-Resolved Collision-Induced Dissociation)

Mass spectrometry (MS) is a critical tool for determining the molecular weight and fragmentation pattern of this compound, which provides significant structural information. When coupled with Gas Chromatography (GC-MS), it allows for the analysis of complex mixtures. fortunejournals.comjmchemsci.comusgs.gov

The electron ionization (EI) mass spectrum of methyl chrysanthemate (molecular weight 182.26 g/mol ) is characterized by specific fragment ions. nih.gov The most intense peak (base peak) is observed at a mass-to-charge ratio (m/z) of 123. nih.gov This prominent fragment corresponds to the loss of the methoxycarbonyl radical (•COOCH₃, 59 Da), resulting in the formation of a stable chrysanthemoyl cation. Another significant peak is found at m/z 81. nih.gov

Table 2: Key Mass Spectrometry Fragments for Methyl Chrysanthemate

| m/z Value | Proposed Fragment Identity | Neutral Loss |

|---|---|---|

| 182 | [M]⁺• (Molecular Ion) | - |

| 123 | [M - •COOCH₃]⁺ | •COOCH₃ (59 Da) |

| 81 | Further fragmentation product | - |

Techniques like Energy-Resolved Collision-Induced Dissociation (CID) performed in a tandem mass spectrometer (MS/MS) allow for detailed studies of the unimolecular reactions of selected ions. elsevierpure.comnih.gov In such an experiment, the molecular ion (m/z 182) or a primary fragment ion (e.g., m/z 123) would be isolated and collided with an inert gas. The resulting fragment ions are then analyzed, providing a detailed map of the ion's dissociation pathways. wikipedia.org For esters, common fragmentation pathways include α-cleavage and McLafferty rearrangements. wikipedia.orgslideshare.netmsu.edumiamioh.edu Studying these pathways confirms the connectivity of the molecule and can help differentiate between isomers.

Chromatographic Methods for Mixture Separation and Purity Assessment

Chromatography is essential for separating this compound from reaction byproducts, starting materials, and other stereoisomers, thereby ensuring its purity.

Gas Chromatography (GC)

Gas chromatography is a widely used technique for assessing the purity of volatile compounds like this compound and for separating its isomers. iiste.org The separation of the four isomers of chrysanthemic acid (and by extension, their methyl esters) often involves an indirect method. acs.org Enantiomers are first converted into diastereomers by reaction with a chiral derivatizing agent, such as l-menthol (B7771125) or (+)-2-octanol. tandfonline.comtandfonline.com These resulting diastereomeric esters have different physical properties and can be separated on a standard achiral GC column. tandfonline.com

Various stationary phases have been proven effective for these separations. For instance, a column packed with 2% QF-1 on Chromosorb W has been successfully used to resolve the l-menthyl esters of d-trans, l-trans, and dl-cis chrysanthemic acids. tandfonline.com Other studies have utilized cyclodextrin-based chiral stationary phases, such as Cydex-B, to achieve excellent separation of both cis/trans isomers and enantiomers of the parent acids and their methyl esters. nih.gov

Table 3: Exemplary Gas Chromatography Conditions for Chrysanthemate Isomer Separation

| Parameter | Condition 1 (Diastereomeric Esters) | Condition 2 (Chiral Column) |

|---|---|---|

| Analyte Form | l-Menthyl esters | Methyl esters |

| Stationary Phase | 2% QF-1 on Chromosorb W | Cydex-B (permethylated β-cyclodextrin) |

| Column Temperature | 150°C | 110-160°C (Isothermal) |

| Separation Principle | Separation of diastereomers on an achiral phase | Direct separation of enantiomers on a chiral phase |

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful tool, particularly for separating non-volatile derivatives or for analyses where the high temperatures of GC could cause degradation or isomerization. nih.gov Direct enantioseparation of chrysanthemic acid and its analogues has been achieved using chiral stationary phases (CSPs), such as those based on terguride. nih.gov This direct method avoids the need for derivatization and allows for the simultaneous separation of all stereoisomers. acs.org

Optical Rotation Measurements for Enantiomeric Purity

Optical rotation is a key physical property used to determine the enantiomeric purity of a chiral substance. An enantiomerically pure sample of a chiral compound will rotate the plane of polarized light by a specific amount, known as the specific rotation ([α]). A racemic mixture (a 50:50 mixture of enantiomers) will have an optical rotation of zero.

The enantiomeric purity of a sample of this compound can be quantified by measuring its observed rotation and comparing it to the specific rotation of the pure enantiomer. This relationship is expressed as optical purity, which is often used interchangeably with enantiomeric excess (ee). thieme-connect.demasterorganicchemistry.com

Optical Purity (%) = (Observed Specific Rotation / Specific Rotation of Pure Enantiomer) x 100

While the specific rotation for methyl (+)-trans-chrysanthemate itself is not always reported, values for the parent acid and related esters are well-documented and serve as crucial benchmarks. For instance, natural (+)-trans-chrysanthemic acid has a high positive specific rotation. capes.gov.br In one synthesis, the specific rotation of a key chiral intermediate, 2,2-dimethyl-3-(2'-hydroxyisobutyl)cyclobutanone, was measured as [α]D = -24° (c=2.5, CHCl₃), confirming the successful transfer of chirality during the synthetic sequence. sci-hub.box Similarly, l-menthyl d-trans-chrysanthemate is reported to have a specific rotation of [α]D²⁵ = +26.80° (c=5.00, chloroform). tandfonline.com These measurements are fundamental for verifying the stereochemical outcome of asymmetric syntheses. google.com

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Greener Synthetic Routes

The chemical industry's growing emphasis on sustainability is steering research towards more environmentally benign synthetic methods. Traditional organic synthesis often relies on hazardous reagents and generates significant waste. In contrast, green chemistry principles advocate for waste prevention, improved atom economy, and the use of safer solvents and renewable feedstocks.

Future research in the synthesis of methyl trans-chrysanthemate is likely to focus on biocatalysis and biotechnological production. The use of enzymes, such as Pig Liver Esterase (PLE), has already shown promise in the hydrolysis and synthesis of chrysanthemic acid esters. PLE-catalyzed hydrolysis, for instance, exhibits high trans-selectivity for the acid moiety. Further exploration of other enzymes and the optimization of reaction conditions in aqueous media could lead to highly efficient and environmentally friendly synthetic processes.

Another promising direction is the harnessing of biosynthetic pathways from plants. The natural insecticide pyrethrin is produced in the plant Tanacetum cinerariifolium (pyrethrum). Recent research has begun to elucidate the genetic pathways responsible for the biosynthesis of chrysanthemic acid. By identifying and engineering the key enzymes involved, such as chrysanthemyl diphosphate (B83284) synthase, it may be possible to develop microbial fermentation or cell culture-based production systems. These biotechnological routes could offer a sustainable and scalable alternative to traditional chemical synthesis, utilizing renewable feedstocks and operating under mild conditions. newswise.com

Novel Catalytic Systems for Enhanced Stereocontrol

The biological activity of pyrethroids is highly dependent on their stereochemistry. Therefore, achieving precise control over the formation of chiral centers in the cyclopropane (B1198618) ring is of paramount importance. Future research will undoubtedly focus on the discovery and development of novel catalytic systems that can provide high levels of stereocontrol, particularly enantioselectivity, in the key cyclopropanation step.

Rhodium- and copper-based catalysts have been instrumental in the asymmetric synthesis of cyclopropanes. Chiral copper complexes, for example, have been used to catalyze the reaction of alkyl diazoacetates with dienes to produce optically active alkyl chrysanthemates. scispace.com Similarly, chiral dirhodium catalysts have demonstrated high efficiency in enantioselective cyclopropanation reactions. mdpi.com A significant area of future research will be the design of new, more efficient, and selective chiral ligands for these metals. The goal is to develop catalysts that can achieve near-perfect enantiomeric excess (ee) under mild and practical conditions.

Cobalt-catalyzed cyclopropanation has also emerged as a powerful tool, being particularly effective for the transfer of non-stabilized carbenes. nih.gov This method has been successfully applied to the synthesis of the pyrethroid precursor ethyl chrysanthemate with high enantioselectivity. nih.gov Further investigation into the scope and limitations of cobalt catalysts, as well as other transition metals, could open up new avenues for the stereoselective synthesis of this compound and its analogues. The development of catalysts that are not only highly selective but also robust, recyclable, and based on more abundant and less toxic metals is a key objective for future research.

Table 1: Comparison of Catalytic Systems for Chrysanthemate Synthesis

| Catalyst Type | Metal Center | Key Advantages | Representative Catalyst/System | Reference |

|---|---|---|---|---|

| Chiral Copper Carbenoid | Copper | Enables asymmetric induction for optically active esters. | Chiral Copper Complex | scispace.com |

| Chiral Dirhodium Catalyst | Rhodium | High efficiency in enantioselective cyclopropanation. | Rh₂(S-DOSP)₄ | mdpi.com |

| Cobalt Porphyrin Complex | Cobalt | Effective for non-stabilized carbenes; high enantioselectivity. | Cobalt(II) Porphyrin | nih.gov |

| Asymmetric Phase-Transfer | N/A | Utilizes chiral quaternary ammonium salts for MIRC reactions. | Cinchona Alkaloid-derived PTCs | nih.gov |

Deeper Elucidation of Complex Rearrangement Mechanisms

Several synthetic routes to chrysanthemates and their precursors involve complex molecular rearrangements. A more profound understanding of the mechanisms governing these transformations is crucial for optimizing existing methods and designing new, more efficient synthetic strategies.

One such transformation is the Favorskii rearrangement , which is used in ring-contraction syntheses. This reaction typically involves the base-catalyzed rearrangement of an α-halo ketone to a carboxylic acid derivative. The mechanism is believed to proceed through a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile. adichemistry.comwikipedia.org Stereochemical studies of the photo-Favorskii rearrangement have provided insights into the nature of the intermediates, suggesting the involvement of biradicals and zwitterions. nih.gov Further computational and experimental studies are needed to fully map the potential energy surfaces of these reactions, which would allow for better prediction and control of reaction outcomes.

Another relevant transformation is the vinylcyclopropane-cyclopentene rearrangement . This ring expansion reaction can proceed through either a diradical-mediated or a concerted pericyclic pathway, depending on the substrate and reaction conditions. wikipedia.org While not a direct route to chrysanthemates, understanding this rearrangement is vital as vinylcyclopropanes are closely related structural motifs. Transition metals, such as rhodium, can catalyze these rearrangements, opening up new possibilities for synthetic design. chemrxiv.orgchemrxiv.org

Sigmatropic rearrangements , such as the mdpi.commdpi.com Cope and Claisen rearrangements, are powerful pericyclic reactions for forming carbon-carbon bonds with high stereoselectivity. wikipedia.orglibretexts.orglibretexts.org These reactions proceed through a concerted mechanism governed by orbital symmetry rules. fiveable.me While less common in traditional chrysanthemate syntheses, a deeper understanding of how to apply these rearrangements to appropriately functionalized precursors could lead to novel and elegant synthetic approaches. Future research in this area will likely involve the use of advanced spectroscopic techniques and computational modeling to probe the transition states and reaction dynamics of these intricate molecular reorganizations.

Exploration of New Derivatization Opportunities

While this compound is a crucial intermediate, the ultimate goal is often the synthesis of novel pyrethroids with improved properties, such as enhanced insecticidal activity, greater photostability, lower mammalian toxicity, and a more favorable environmental profile. nih.govmdpi.com A significant area of future research, therefore, lies in the exploration of new derivatization opportunities.

This involves the synthesis and biological evaluation of a wide range of analogues. By systematically modifying the structure of the chrysanthemate core and the alcohol moiety with which it is esterified, researchers can probe the structure-activity relationships (SAR) that govern the insecticidal properties of these compounds. mdpi.comnih.govmdpi.com For example, the development of non-ester pyrethroids, where the ester linkage is replaced by an ether or an amide group, has led to commercially successful insecticides like etofenprox. jlu.edu.cn Future work could explore other bioisosteric replacements for the ester group to discover new classes of pyrethroids with unique modes of action or improved toxicological profiles.

Furthermore, derivatization can be used to fine-tune the physicochemical properties of the molecule, such as its lipophilicity and volatility, which can impact its environmental fate and bioavailability. The synthesis of novel esters and amides from chrysanthemic acid and its derivatives remains an active field of research. asianpubs.org By combining innovative synthetic methodologies with high-throughput screening and computational toxicology, it will be possible to rationally design and discover next-generation pyrethroids that are both highly effective and environmentally sustainable.

Q & A

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Adhere to MSDS guidelines for ester handling (e.g., PPE, fume hood use). Waste disposal must comply with local regulations for carboxylate derivatives. Stability testing under ambient conditions precludes unintended polymerization or decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.